molecular formula C12H20Cl2O9 B12735285 1,6-Dichlorosucrose CAS No. 61854-83-9

1,6-Dichlorosucrose

Cat. No.: B12735285
CAS No.: 61854-83-9
M. Wt: 379.18 g/mol
InChI Key: UQXZSKHOYOHVIH-UGDNZRGBSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dichlorosucrose typically involves the following steps :

    Tritylation: Sucrose is first tritylated to block the three primary alcohol groups.

    Acetylation: The five secondary alcohol groups are then acetylated as acetates.

    Chlorination: The acetylated sucrose is subjected to chlorination to replace the hydroxyl groups with chlorine atoms.

    Deprotection: The trityl and acetyl groups are removed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,6-Dichlorosucrose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,6-Dichlorosucrose has several scientific research applications, including :

    Chemistry: Used to study the effects of chlorination on the reactivity of sucrose derivatives.

    Biology: Investigated for its potential effects on metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential use as a sweetener with reduced caloric content.

    Industry: Used in the production of non-nutritive sweeteners and other food additives.

Mechanism of Action

The mechanism of action of 1,6-Dichlorosucrose involves its interaction with taste receptors on the tongue, leading to a sweet taste sensation. The chlorine atoms enhance the sweetness by interacting with specific sites on the taste receptors . Additionally, the compound is resistant to metabolism by invertase, preventing its breakdown in the digestive system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dichlorosucrose is unique due to its specific chlorination pattern, which significantly enhances its sweetness while maintaining resistance to metabolic breakdown.

Properties

CAS No.

61854-83-9

Molecular Formula

C12H20Cl2O9

Molecular Weight

379.18 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H20Cl2O9/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(16)5(2-15)21-11/h4-11,15-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1

InChI Key

UQXZSKHOYOHVIH-UGDNZRGBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CCl)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)O)O

Origin of Product

United States

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